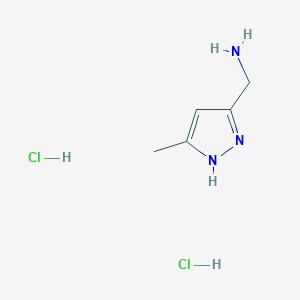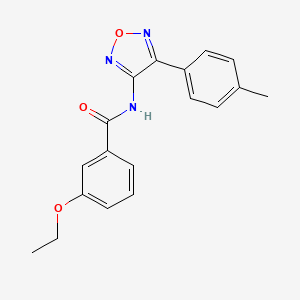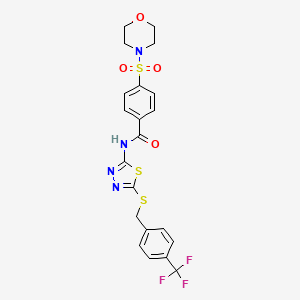
5-(Aminomethyl)-3-methylpyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Aminomethyl)-3-methylpyrazole dihydrochloride (5-AM3MPD) is a chemical compound used in a variety of scientific research applications. It is a colorless, water-soluble solid, with an empirical formula of C5H9N2O2Cl2 and a molecular weight of 188.04 g/mol. 5-AM3MPD is a derivative of pyrazole, a five-membered ring of nitrogen and carbon atoms, and is often used in laboratory experiments as a substrate for enzymatic reactions.
Scientific Research Applications
Tautomerism and Molecular Vibrations
A study by Szabó et al. (2001) focused on the tautomerism and molecular vibrations of a similar compound, 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Quantum chemical calculations and vibrational spectroscopy were employed to investigate its structure and molecular vibrations. The analysis revealed a predominance of the 5-amino-3-methyl form in the tautomeric equilibrium, with intramolecular hydrogen bonding significantly stabilizing this form. This study provides insights into the structural characteristics and stability of related pyrazole compounds, which can be relevant for designing new materials and molecules with specific properties (Szabó, Češljević, & Kovács, 2001).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyranopyrazole derivatives, closely related to 5-(Aminomethyl)-3-methylpyrazole, as corrosion inhibitors for mild steel in HCl solution. The study demonstrated that these compounds are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The findings suggest potential applications of similar compounds in protecting metals against corrosion, particularly in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).
Synthetic Chemistry
Lipson et al. (2008) examined the reactions of α-aminoazoles, including 5-amino-3-methylpyrazole, with (2E)-3-phenylacryloyl chloride. This study highlights the compound's role in synthetic chemistry, particularly in the formation of heterocyclic systems. The research offers insights into the reactivity and potential applications of 5-(Aminomethyl)-3-methylpyrazole dihydrochloride in synthesizing novel organic compounds (Lipson, Karnozhitskaya, Shishkina, Shishkin, & Turov, 2008).
Antibacterial Activity
A multicomponent synthesis study by Frolova et al. (2011) discovered novel heterocyclic compounds, including 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which demonstrated notable antibacterial activities. This study suggests that derivatives of 5-(Aminomethyl)-3-methylpyrazole can serve as the basis for developing new antibacterial agents, showcasing the compound's potential in medicinal chemistry (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Coordination Chemistry
Research by Schuitema et al. (2002) on [Cu2(5-aminomethyl-3-methylpyrazole)2Cl4] revealed the synthesis, optical and magnetic properties, and crystal structure of a dinuclear chloro-bridged copper(II) compound. This study highlights the potential of 5-(Aminomethyl)-3-methylpyrazole derivatives in coordination chemistry, particularly in developing materials with specific magnetic properties (Schuitema, Stassen, Driessen, & Reedijk, 2002).
properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCNAYPZCHTJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-methylpyrazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)
![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)



![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)
